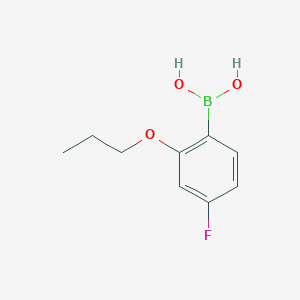

(4-Fluoro-2-propoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-propoxyphenylboronic acid (4FPPB) is an organoboronic acid that is widely used in the synthesis of organic compounds, as well as in various scientific research applications. It is a colorless, crystalline solid, with a melting point of 117-118°C and a molecular weight of 208.17 g/mol. 4FPPB is also known as 4-fluorophenylboronic acid, 4-fluorophenylboronate, 4-fluorobenzeneboronic acid, 4-fluorobenzeneboronate, and 4-fluorophenylboronic ester.

Aplicaciones Científicas De Investigación

Organic Synthesis and Materials Chemistry

Sensing and Detection Applications

Boronic acids, including fluorinated derivatives, have found extensive use in sensing applications due to their ability to form reversible covalent bonds with diols and polyols. This property is exploited in the development of fluorescent chemosensors for monitoring biologically relevant substances such as carbohydrates, dopamine, fluoride ions, copper ions, mercury ions, and hydrogen peroxide. The interaction of boronic acids with these substances allows for the selective detection and quantification of analytes, which is crucial for diagnostic and environmental monitoring applications (Huang et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of (4-Fluoro-2-propoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a broad array of diverse molecules with high enantioselectivity . The compound’s boronic ester moiety can be transformed into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

The compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have unique pharmacokinetic properties that warrant further investigation .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is highly selective and results in the formation of diverse molecules with high enantioselectivity . The compound’s action also leads to the formation of new functional groups at stereogenic centres .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex and the conditions of the Suzuki–Miyaura coupling reaction . The compound’s reactivity can be tailored for application under specific SM coupling conditions . The compound is also generally environmentally benign .

Safety and Hazards

Direcciones Futuras

The interest in boronic acids, including “(4-Fluoro-2-propoxyphenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Fluoro-2-propoxyphenyl)boronic acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that the slow release rate of the active boronic acid allows it to maintain low concentrations, leading to favorable partitioning between cross-coupling and oxidative homo-coupling reactions . This property is particularly useful for the coupling of unstable substrates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, thereby affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic applications of this compound .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its therapeutic effects, as they determine the compound’s interactions with target proteins and other biomolecules .

Propiedades

IUPAC Name |

(4-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLRTURPYSKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584282 |

Source

|

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-60-6 |

Source

|

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.